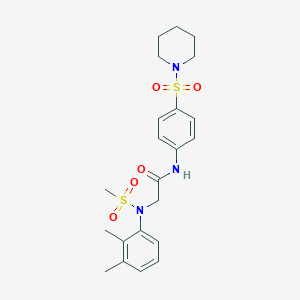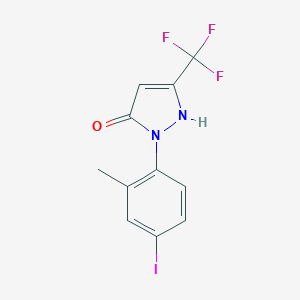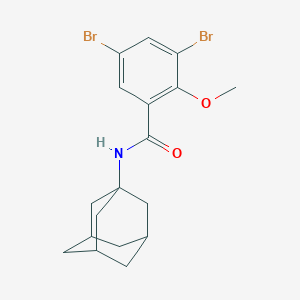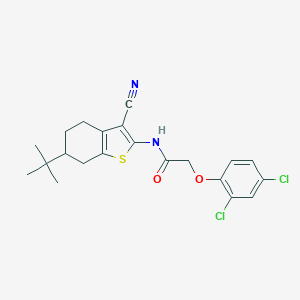
Cambridge id 6853530
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 6853530 is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the family of small molecules known as synthetic retinoids, which are structurally similar to vitamin A. In
Mécanisme D'action
The mechanism of action of Cambridge id 6853530 is not fully understood, but it is believed to involve the activation of retinoid receptors, which are nuclear receptors that regulate gene expression. This compound has been shown to selectively bind to retinoid receptors and induce their transcriptional activity, leading to downstream effects on cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
Cambridge id 6853530 has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been found to induce the expression of differentiation markers and inhibit the expression of proliferation markers. In immune cells, Cambridge id 6853530 has been shown to modulate cytokine production and reduce inflammation. In skin cells, this compound has been found to increase collagen production and improve skin texture.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cambridge id 6853530 in lab experiments is its specificity for retinoid receptors, which allows for selective modulation of gene expression. Another advantage is its stability in organic solvents, which allows for easy preparation of stock solutions. However, one limitation of using this compound is its potential toxicity, which requires careful dosing and monitoring in cell culture and animal studies.
Orientations Futures
Future research on Cambridge id 6853530 could focus on several directions, including the development of more potent and selective analogs, the investigation of its effects on other diseases, and the exploration of its mechanism of action in more detail. Additionally, the potential use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of Cambridge id 6853530 involves several steps, including the condensation of a ketone with an aldehyde, followed by a Wittig reaction and subsequent reduction. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
Cambridge id 6853530 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and dermatological conditions. In cancer research, this compound has been shown to induce cell differentiation and inhibit cell proliferation in various cancer cell lines. In autoimmune disorders, Cambridge id 6853530 has been found to modulate the immune response and reduce inflammation. In dermatological research, this compound has been shown to improve skin texture and reduce the appearance of wrinkles.
Propriétés
Nom du produit |
Cambridge id 6853530 |
|---|---|
Formule moléculaire |
C22H29N3O5S2 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H29N3O5S2/c1-17-8-7-9-21(18(17)2)25(31(3,27)28)16-22(26)23-19-10-12-20(13-11-19)32(29,30)24-14-5-4-6-15-24/h7-13H,4-6,14-16H2,1-3H3,(H,23,26) |
Clé InChI |
DJRMBMBSJCAVOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)

![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)

![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)
